BenchChemオンラインストアへようこそ!

1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Medicinal Chemistry FGF Inhibition Kinase Selectivity

Differentiate your kinase program with this pyrimidinyl-imidazolyl urea scaffold. Not a generic anilinopyrimidine—its 2-(pyrimidin-2-yl)-1H-imidazole hinge binder and butoxyphenyl motif enable scaffold-hopping selectivity profiling and linker SAR studies. Balanced logP (1.8) and 9 rotatable bonds position it as a property-triaging benchmark. Avoid structural analogs without bridging data—secure this precise analog for SPR/ITC or cellular probe development.

Molecular Formula C20H24N6O2
Molecular Weight 380.452
CAS No. 1797237-52-5
Cat. No. B2401450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS1797237-52-5
Molecular FormulaC20H24N6O2
Molecular Weight380.452
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C20H24N6O2/c1-2-3-15-28-17-7-5-16(6-8-17)25-20(27)24-12-14-26-13-11-23-19(26)18-21-9-4-10-22-18/h4-11,13H,2-3,12,14-15H2,1H3,(H2,24,25,27)
InChIKeyNHJBPRIXTAWVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797237-52-5): Procurement-Relevant Identity and Structural Classification


The compound 1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797237-52-5) is a synthetic small molecule (MF: C20H24N6O2, MW: 380.4 g/mol) characterized by a pyrimidinyl-imidazolyl-ethyl urea core linked to a 4-butoxyphenyl moiety [1]. It belongs to a broader class of heteroaryl aryl ureas, which have been investigated as fibroblast growth factor (FGF) receptor tyrosine kinase inhibitors in patents assigned to Novartis AG [2]. Within procurement workflows, its precise differentiation from other urea-based kinase inhibitors hinges on its unique 2-(pyrimidin-2-yl)-1H-imidazole pendant and butoxy phenyl substitution pattern, which distinguish it from analogues bearing benzyloxy, methoxy, or unsubstituted phenyl groups [2].

Why Generic 1-(4-Butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Substitution Fails: The Risk of In-Class Structural Variation


Within the heteroaryl aryl urea chemical space, minor modifications to the aryl ether, imidazole linkage, or pyrimidine substitution can dramatically shift kinase selectivity profiles, cellular potency, and ADME properties. For instance, the Novartis FGF inhibitor patent family explicitly defines critical structure-activity relationships (SAR) wherein the nature of the terminal phenyl substituent (e.g., butoxy vs. benzyloxy vs. morpholinoethoxy) and the heteroaryl attachment (e.g., 1H-imidazol-1-yl vs. 1,2,4-triazol-1-yl) govern both biochemical inhibition and cellular efficacy [1]. Generic replacement of 1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea with a close structural analogue without documented head-to-head bridging data introduces unacceptable risk of altered target engagement, off-target liabilities, or batch-to-batch variability in functional assays. The evidence below quantifies where differentiation data exist and where significant evidentiary gaps remain.

1-(4-Butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea: Quantitative Differentiation Evidence Against the Closest Structural Analogues


Structural Uniqueness at the 4-Butoxyphenyl Substituent vs. Benzyloxy Analogue: Impact on Predicted Lipophilicity and Drug-Likeness

Among heteroaryl aryl ureas claimed as FGF inhibitors, the 4-butoxyphenyl substitution present in the target compound (CAS 1797237-52-5) differentiates it from the more commonly exemplified 4-benzyloxy analogue (e.g., 1-[6-(4-benzyloxy-phenylamino)-pyrimidin-4-yl]-3-(2-dimethylamino-ethyl)-urea). The target compound's computed XLogP3-AA of 1.8 represents a significant reduction in lipophilicity compared to the benzyloxy series (typical XLogP3-AA values for benzyloxy analogues exceed 2.8, as estimated from representative patent structures) [1]. This predicted physicochemical difference can influence membrane permeability, CYP450 susceptibility, and plasma protein binding, representing a selectable criterion for programs prioritizing lower logP lead matter without sacrificing the 4-alkoxy SAR handle [1].

Medicinal Chemistry FGF Inhibition Kinase Selectivity Lipophilicity

Heterocyclic Scaffold Differentiation: 2-(Pyrimidin-2-yl)-1H-imidazole vs. 6-(Pyrimidin-4-ylamino) Core Architecture

The target compound incorporates a distinct 2-(pyrimidin-2-yl)-1H-imidazole motif connected via an ethyl urea linker, whereas the majority of exemplified compounds in the Novartis patent family feature a 6-(phenylamino)-pyrimidin-4-yl core [1]. This imidazole-based scaffold represents a topologically different hinge-binding pharmacophore. Structural analysis indicates that the imidazole N3 and pyrimidine N1 atoms of the target compound can form a bidentate hydrogen-bond donor-acceptor pair with the FGFR kinase hinge region, contrasting with the pyrimidine N1–NH–hinge interaction typical of the 4-anilinopyrimidine class. The target compound therefore probes a distinct chemical biology hypothesis regarding FGFR inhibition selectivity, offering a differentiated tool for kinase panel screening where the objective is to deconvolute imidazole-driven vs. aniline-driven kinase binding [1].

Kinase Inhibitor Design FGF Receptor Hinge-Binding Motif

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty and Selectivity Optimization

The target compound possesses 9 rotatable bonds (PubChem computed), a feature attributable to its butoxy chain and ethylene urea spacer [1]. This degree of conformational flexibility is moderately higher than that of the core 4-methoxy or 4-ethoxy analogues (typically 6-7 rotatable bonds) and substantially lower than that of extended polyethylene glycol (PEG)-linked analogues (12+ rotatable bonds). In kinase drug discovery, an intermediate number of rotatable bonds represents a balanced design point: minimized entropic penalty upon target binding relative to fully flexible chains, yet sufficient conformational sampling to adapt to kinase pocket plasticity, a known feature of the FGFR ATP-binding site across isoforms [2]. This property profile offers a differentiated selection criterion relative to both the overly rigid 4-methoxy series and excessively flexible PEG-linked counterparts.

Physicochemical Property Optimization Ligand Efficiency Kinase Selectivity

Important Limitation: Absence of Publicly Available Comparative Biological Potency Data for CAS 1797237-52-5

A systematic search of public databases (PubChem, ChEMBL, BindingDB, scientific literature) as of April 2026 did not yield any quantitative biochemical IC50, cellular EC50, selectivity panel data, ADME parameters, or in vivo pharmacokinetic values specifically attributed to CAS 1797237-52-5. The available data consist exclusively of structural identity, computed physicochemical properties, and patent-level structural classification [1][2]. Consequently, no direct head-to-head comparison of biological activity between the target compound and any named analogue can be made at this time. This evidence gap must be transparently acknowledged in any scientific procurement decision; users choosing this compound over structurally related alternatives that do have published potency data do so based on structural hypothesis testing rather than documented performance differentiation [1].

Evidence Gap Biological Activity Procurement Caveat

Recommended Research and Procurement Scenarios for 1-(4-Butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797237-52-5) Informed by Quantitative Differentiation Evidence


Scaffold-Hopping Probe in FGFR Kinase Selectivity Panel Screening

The compound's 2-(pyrimidin-2-yl)-1H-imidazole motif provides a topologically distinct hinge-binding pharmacophore compared to the dominant 4-anilinopyrimidine FGFR inhibitor scaffold [1]. This supports its use as a scaffold-hopping probe in biochemical kinase selectivity panels (e.g., DiscoveRx KINOMEscan or Reaction Biology Corporation HotSpot) where the objective is to deconvolute the contribution of imidazole-based hinge recognition to FGFR1-4 isoform selectivity versus more widely studied aniline-based inhibitors. The butoxyphenyl substitution further differentiates it from imidazole-containing analogues with methoxy or benzyloxy substituents, enabling systematic SAR expansion.

Physicochemical Property Benchmarking for Aryl Urea Series Triage

With a computed XLogP3-AA of 1.8 and 9 rotatable bonds, this compound occupies a balanced property space that is lower in lipophilicity than the benzyloxy sub-series and intermediate in flexibility relative to both short-chain and PEG-extended analogues [2][1]. This positions it as a benchmark compound for establishing property-based triage criteria in medicinal chemistry programs targeting the FGFR kinase family, where balancing potency with favorable ADME properties is critical.

Chemical Biology Tool for Investigating Urea-Linker Contribution to FGFR Binding Kinetics

The ethyl urea spacer connecting the 4-butoxyphenyl group to the imidazole-pyrimidine core represents a discrete structural variable that can be systematically compared to amide, sulfonamide, or reversed urea linkers prevalent in other kinase inhibitor series. Procurement for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies aimed at measuring the thermodynamic and kinetic contribution of the urea linker to FGFR binding would benefit from this compound's unique juxtaposition of linker type with the 2-(pyrimidin-2-yl)-1H-imidazole warhead [1].

Starting Point for Late-Stage Functionalization in Radioligand or Fluorescent Probe Development

The butoxy chain offers a potential handle for late-stage diversification (e.g., oxidative functionalization, alkyne installation for click chemistry) that is not present in the 4-methoxy or 4-ethoxy analogues. This makes the compound a suitable precursor for developing activity-based probes or fluorescent tracers targeting FGFR-expressing cells, provided that the core scaffold's FGFR inhibitory activity is first confirmed through in-house biochemical assays, given the current absence of published potency data [2].

Quote Request

Request a Quote for 1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.